Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate
Overview
Description
BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE is a chemical compound with the molecular formula C13H18N2O6S and a molecular weight of 330.36 g/mol. It is also known by its IUPAC name, [4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butan-2-yl] methanesulfonate. This compound is notable for its unique structure, which includes a benzyl group, an aminocarbonyl group, and a methanesulfonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE typically involves the reaction of benzyl carbamate with a suitable aminocarbonyl compound and a methanesulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
BENZYLOXYCARBONYL THREONINE AMIDE O-MESYLATE: Similar in structure but differs in the specific functional groups attached to the core molecule.
CARBAMIC ACID DERIVATIVES: Share the carbamate functional group but vary in the substituents attached to the nitrogen and oxygen atoms.
Uniqueness
BENZYL [1-(AMINOCARBONYL)-2-[(METHYLSULFONYL)OXY]PROPYL]CARBAMATE is unique due to its combination of a benzyl group, an aminocarbonyl group, and a methanesulfonate ester, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butan-2-yl] methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-9(21-22(2,18)19)11(12(14)16)15-13(17)20-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRPOGPNHJBGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916199 | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-[(methanesulfonyl)oxy]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94199-95-8 | |
Record name | Carbamic acid, [1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94199-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (1-(aminocarbonyl)-2-((methylsulphonyl)oxy)propyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094199958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-[(methanesulfonyl)oxy]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl [1-(aminocarbonyl)-2-[(methylsulphonyl)oxy]propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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